molecular formula C14H9BrN2O B8734056 6-bromo-3-phenylquinazolin-4(3H)-one

6-bromo-3-phenylquinazolin-4(3H)-one

Cat. No.: B8734056
M. Wt: 301.14 g/mol
InChI Key: BXKWNNYSAISENS-UHFFFAOYSA-N
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Description

6-Bromo-3-phenylquinazolin-4(3H)-one (CAS 92103-93-0) is a high-value quinazolinone derivative serving as a critical synthetic intermediate in medicinal chemistry and anticancer research. This compound features a bromine atom at the 6-position of the quinazolinone scaffold, a modification known to enhance electronic properties and improve hydrophobic interactions with enzyme active sites, thereby boosting biological activity . Recent studies highlight its role as a key precursor in the synthesis of novel quinazoline-4(3H)-one derivatives designed as potential anticancer agents . These derivatives have demonstrated significant in vitro cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and SW480 (colorectal cancer), with one study showing a synthesized compound to be more potent than the established drug Erlotinib in the MCF-7 model . The mechanism of action for compounds derived from this scaffold is frequently associated with the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology . Molecular docking and MD simulation studies suggest that these molecules exhibit strong binding affinity to the active site of EGFR, forming key hydrogen bonds and other interactions . Researchers value this compound for its versatility in further functionalization via cross-coupling reactions and for building hybrid pharmacophores aimed at overcoming multi-drug resistance . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

6-bromo-3-phenylquinazolin-4-one

InChI

InChI=1S/C14H9BrN2O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H

InChI Key

BXKWNNYSAISENS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Benzoxazinone Aminolysis Pathway

The most widely documented method involves the aminolysis of 6-bromo-2H-benzo[d]oxazine-2,4(1H)-dione (1) with aniline. This two-step process begins with the synthesis of the benzoxazinone intermediate from 5-bromoanthranilic acid and acetic anhydride. The intermediate is then refluxed with aniline in the presence of triethoxymethane, a condensing agent, at 110°C for 18 hours. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of the benzoxazinone, followed by cyclization to form the quinazolinone ring (Scheme 1).

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or ethanol

  • Temperature: 110°C (reflux)

  • Catalyst: Triethoxymethane

  • Yield: 31% after column chromatography

Purification involves silica gel chromatography using dichloromethane/methanol gradients, followed by recrystallization from ethanol.

Mechanistic Insights and Optimization

Reaction Mechanism

The aminolysis pathway follows a stepwise mechanism:

  • Nucleophilic Attack: Aniline attacks the carbonyl group of the benzoxazinone, opening the oxazine ring.

  • Cyclization: Intramolecular dehydration forms the quinazolinone core.

  • Aromatization: Elimination of water stabilizes the aromatic system.

Triethoxymethane facilitates dehydration, while DMF enhances solubility of intermediates.

Yield Optimization Strategies

  • Stoichiometry: A 1:1 molar ratio of benzoxazinone to aniline minimizes side products.

  • Catalyst Screening: Substituting triethoxymethane with p-toluenesulfonic acid (PTSA) increased yields to 45% in pilot studies.

  • Temperature Control: Prolonged reflux (>24 hours) marginally improves yield but risks decomposition.

Characterization and Analytical Data

Spectral Analysis

1H NMR (500 MHz, CDCl3):

  • δ 8.51 (d, J = 2.3 Hz, 1H, H-5)

  • δ 8.13 (s, 1H, H-2)

  • δ 7.84 (dd, J = 8.7, 2.3 Hz, 1H, H-7)

  • δ 7.59 (d, J = 8.6 Hz, 1H, H-8)

  • δ 7.26–7.23 (m, 5H, phenyl)

UV-Vis (CHCl3): λmax 254 nm.

Physical Properties

  • Melting Point: 253–254°C

  • Molecular Formula: C14H9BrN2O

  • Molecular Weight: 317.14 g/mol

Comparative Analysis of Synthetic Methods

Parameter Benzoxazinone Aminolysis Fusion Method
Starting Materials5-Bromoanthranilic acid, anilineBenzoxazinone, aniline
Reaction Time18 hours6–8 hours
Yield31%Not reported
Purification ComplexityColumn chromatographyRecrystallization
ScalabilityModerateLow

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or ammonia.

Major Products Formed

    Oxidation: Quinazolinone derivatives with various functional groups.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

Synthesis of 6-Bromo-3-phenylquinazolin-4(3H)-one

The synthesis of this compound typically involves the condensation of appropriate precursors, often utilizing brominated phenyl derivatives and quinazolinone frameworks. For instance, one method involves the reaction of 5-bromoanthranilic acid with acetic anhydride, followed by treatment with anilines under reflux conditions to yield various substituted quinazolinones .

Antimicrobial Activity

Research has demonstrated that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. A study indicated that certain synthesized compounds showed high degrees of inhibition against both bacterial and fungal strains, highlighting their potential as antimicrobial agents .

CompoundAntimicrobial ActivityRemarks
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneHigh against tested bacterial strainsEffective against specific fungal strains as well
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneNotable antibacterial activitySynthesized from benzoxazinone precursor

Anti-inflammatory Effects

Quinazolinone derivatives have been extensively studied for their anti-inflammatory properties. The incorporation of the bromo group enhances the anti-inflammatory activity of these compounds. Experimental results have shown promising effects in reducing inflammation in animal models .

Anticancer Potential

Recent studies have identified this compound as a candidate for anticancer therapy. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, with some derivatives showing potency comparable to established chemotherapeutic agents like Erlotinib .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 6-bromoquinazolinones:

  • Antimicrobial Study : A series of 6-bromo-substituted quinazolinones were synthesized and evaluated for antimicrobial activity. Compounds with methoxy groups showed enhanced efficacy against specific bacterial strains .
  • Anti-inflammatory Research : In a study focusing on anti-inflammatory activities, several derivatives were tested in vivo, showing significant reductions in inflammation markers compared to control groups .
  • Cytotoxicity Assessment : Research on cytotoxic effects revealed that certain 6-bromo derivatives exhibited higher cytotoxicity than standard drugs in vitro, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 6-bromo-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 6-bromo-3-phenylquinazolin-4(3H)-one and structurally related analogs:

Key Findings:

Substituent Effects on Bioactivity :

  • Bromine vs. Chlorine : The bromine atom in This compound confers stronger antimicrobial activity compared to its 6-chloro analog, likely due to enhanced electrophilicity and halogen bonding .
  • Methyl vs. Phenyl at Position 2 : Methyl substitution at position 2 (e.g., 6-bromo-2-methyl-3-(4-Cl-Ph)-quinazolin-4(3H)-one ) improves anti-inflammatory activity, reducing edema by 45% in carrageenan-induced rat models .
  • Alkynyl vs. Aryl at Position 8 : Alkynyl groups at position 8 (e.g., 3b–3f in ) enhance cytotoxicity against cancer cells (IC₅₀: 12–18 μM) but reduce solubility.

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., for 3-benzyl-6-bromo-2-phenylquinazolin-4(3H)-one ) achieves higher yields (85%) compared to conventional reflux methods (70–80%) .
  • Direct halogenation strategies (e.g., bromination of anthranilic acid derivatives) are preferred for regioselectivity .

Structural-Unique Properties :

  • This compound exhibits a balanced profile of moderate antimicrobial activity and synthetic accessibility, making it a lead candidate for further optimization.
  • In contrast, 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one shows potent anticonvulsant activity (ED₅₀: 25 mg/kg) but requires multistep synthesis .

Q & A

What are the common synthetic routes for 6-bromo-3-phenylquinazolin-4(3H)-one derivatives?

Basic Research Question
The synthesis of this compound derivatives typically involves two primary approaches:

  • Direct Halogenation : Bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid at room temperature yields 6-bromo derivatives (55% yield) after recrystallization from ethanol .
  • Cyclocondensation : Refluxing 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate (120–130°C, 3 hours) produces the target compound (75% yield), followed by recrystallization in ethanol .
    Methodological Tip : Monitor reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) and confirm purity via melting point comparison .

How can researchers confirm the structural integrity of synthesized this compound compounds?

Basic Research Question
Structural validation requires a multi-technique approach:

  • Spectroscopy :
    • IR : Detect characteristic bands (e.g., C=O stretch at ~1686 cm⁻¹, C=N at ~1605 cm⁻¹) .
    • NMR : Analyze aromatic proton environments (δ 7.25–8.26 ppm in 1^1H NMR) and substituent-specific signals (e.g., CH3_3 at δ 2.48 ppm) .
  • Elemental Analysis : Verify bromine content (e.g., 31.12% observed vs. 31.37% calculated) .
    Methodological Tip : Use DMSO-d6_6 as the solvent for NMR to resolve hydrogen bonding interactions .

What strategies optimize the reaction yield and purity during the synthesis of this compound analogs?

Advanced Research Question
Key optimization strategies include:

  • Reagent Stoichiometry : Use a 1:1 molar ratio of starting quinazolinone to bromine in acetic acid to minimize side products .
  • Temperature Control : Maintain reflux temperatures at 120–130°C during cyclocondensation to ensure complete ring closure .
  • Solvent Selection : Recrystallize products from ethanol or super-dry ethanol to enhance purity (>95% by TLC) .
    Methodological Tip : Pre-dry solvents over molecular sieves to avoid hydrolysis side reactions .

How does the introduction of different substituents influence the biological activity of this compound derivatives?

Advanced Research Question
Substituent effects are evaluated through:

  • Pharmacological Assays : Analogs with electron-withdrawing groups (e.g., Br, Cl) show enhanced analgesic activity due to increased electrophilicity at the quinazolinone core .
  • SAR Studies : Schiff base derivatives (e.g., 3-(3-bromo-4-hydroxybenzalamino)-6-bromo analogs) exhibit improved anthelmintic activity, attributed to π-π stacking with target receptors .
    Methodological Tip : Use molecular docking to predict binding affinities before in vitro testing .

How can contradictory spectral data or elemental analysis results be resolved when characterizing novel derivatives?

Advanced Research Question
Address discrepancies via:

  • Cross-Validation : Compare NMR/IR data with literature values (e.g., C=O stretching frequencies in IR ).
  • Alternative Techniques : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns for brominated compounds .
  • Reproducibility : Repeat reactions under anhydrous conditions to rule out moisture-induced degradation .
    Methodological Tip : Use triplicate elemental analyses to account for instrumental variability .

What are the key considerations in designing structure-activity relationship (SAR) studies for quinazolinone derivatives?

Advanced Research Question
Critical SAR design elements include:

  • Substituent Diversity : Introduce varied groups (e.g., hydrazides, aryl amines) at the 3-position to probe steric and electronic effects .
  • Biological Assays : Prioritize in vitro models (e.g., bacterial growth inhibition, helminth motility assays) with positive controls (e.g., metformin for anthelmintic studies) .
  • Data Triangulation : Combine activity data with computational modeling (e.g., DFT for charge distribution analysis) to rationalize trends .
    Methodological Tip : Use multivariate statistical analysis (e.g., PCA) to identify dominant structural contributors to activity .

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